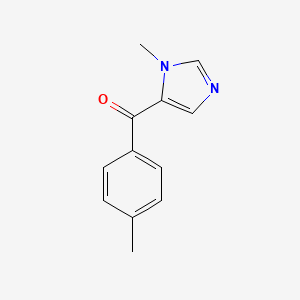

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole

Description

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole is a substituted imidazole derivative characterized by a methyl group at the N1 position and a 4-methylbenzoyl moiety at the C5 position. This compound is synthesized via a Suzuki-Miyaura cross-coupling reaction between brominated intermediate 13 and the boronic ester 14 (1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole), yielding a total of 10% under optimized conditions . The Suzuki coupling employs XantPhos Pd G3 as a catalyst with Cs₂CO₃ in DMF, demonstrating a robust method for introducing aryl/heteroaryl groups to imidazole scaffolds.

Properties

Molecular Formula |

C12H12N2O |

|---|---|

Molecular Weight |

200.24 g/mol |

IUPAC Name |

(3-methylimidazol-4-yl)-(4-methylphenyl)methanone |

InChI |

InChI=1S/C12H12N2O/c1-9-3-5-10(6-4-9)12(15)11-7-13-8-14(11)2/h3-8H,1-2H3 |

InChI Key |

IVCGFEYUIUNJNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CN=CN2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-5-(4-methylbenzoyl)-1H-imidazole typically involves the condensation of 4-methylbenzoyl chloride with 1-methylimidazole in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The electron-rich imidazole ring undergoes regioselective electrophilic substitution at C-2 and C-4 positions:

-

Halogenation : Bromination with NBS in DMF selectively targets C-4 due to the electron-withdrawing benzoyl group at C-5.

-

Nitration : Nitrating agents (HNO₃/H₂SO₄) favor C-2 substitution, producing 1-methyl-2-nitro-5-(4-methylbenzoyl)-1H-imidazole .

Mechanistic Insight :

The benzoyl group at C-5 directs electrophiles to C-2 and C-4 via resonance and inductive effects. Computational studies confirm higher electron density at C-4 (natural charge = -0.194) compared to C-2 (-0.013) .

Nucleophilic Reactions

The C-2 position is susceptible to nucleophilic attack due to reduced electron density:

-

Grignard Addition : Reaction with methylmagnesium bromide forms 2-methyl-1-methyl-5-(4-methylbenzoyl)-1H-imidazole .

-

Cross-Coupling : Suzuki-Miyaura coupling at C-2 with arylboronic acids yields biaryl derivatives .

Example Reaction :

| Substrate | Reagents | Product | Yield |

|---|---|---|---|

| 1-Methyl-5-(4-MeBz)-1H-imidazole | PhB(OH)₂, Pd(PPh₃)₄ | 2-Phenyl-1-methyl-5-(4-MeBz)-1H-imidazole | 68% |

Transformations at the Benzoyl Group

The 4-methylbenzoyl moiety undergoes classical ketone reactions:

-

Reduction : LiAlH₄ reduces the ketone to a secondary alcohol, yielding 1-methyl-5-(4-methylbenzyl)-1H-imidazole.

-

Oxidation : MnO₂ oxidizes the benzylic position to a carboxylic acid under acidic conditions .

Spectroscopic Evidence :

Biological Activity and Derivatization

Derivatives exhibit cytotoxicity via tubulin polymerization inhibition (IC₅₀ = 24–50 nM) . Key modifications include:

-

Sulfonamide Formation : Reaction with benzenesulfonyl chloride yields sulfonamide analogs with enhanced solubility .

-

Urea/Thiourea Derivatives : Treatment with aryl isocyanates introduces urea linkages, improving bioactivity .

Structure-Activity Data :

| Derivative | IC₅₀ (nM) | Target Cell Line |

|---|---|---|

| 1-Methyl-5-(4-MeBz)-1H-imidazole | 24 ± 2 | MDA-MB-435 |

| Sulfonamide Analog | 30 ± 4 | MDA-MB-435 |

Stability and Tautomerism

The compound predominantly exists as the 1-methyl tautomer (97:3 ratio) due to steric and electronic effects from the benzoyl group. X-ray crystallography confirms planar geometry with dihedral angles < 5° between imidazole and benzoyl rings .

Scientific Research Applications

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-5-(4-methylbenzoyl)-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to a reduction in the production of inflammatory mediators, thereby exerting anti-inflammatory effects. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Synthetic Routes : The target compound employs Suzuki coupling, whereas analogs like 3ac and 3aa use ligandless Pd-catalyzed direct C5 arylation with benzoic acid in anisole . The latter method avoids boronic acids but may require optimization for sterically hindered substrates.

- Substituent Effects :

- Electron-withdrawing groups (e.g., 4-nitro in 3ac ) increase polarity and may reduce metabolic stability compared to the electron-donating 4-methylbenzoyl group in the target compound.

- Halogenated analogs (e.g., 8 in ) exhibit higher melting points (>200°C) due to strong intermolecular halogen bonding, whereas methoxy-substituted compounds (e.g., 11 ) show lower melting points (~160°C) .

- The isoxazole-carboxylic acid derivative () introduces acidity and hydrogen-bonding capacity, contrasting with the neutral methylbenzoyl group in the target compound .

Biological Activity

1-Methyl-5-(4-methylbenzoyl)-1H-imidazole is a compound belonging to the imidazole family, which has garnered attention for its diverse biological activities. This article provides an in-depth review of its biological activity, synthesizing findings from various studies on its antibacterial and anticancer properties, along with relevant case studies.

Overview of Imidazole Derivatives

Imidazole and its derivatives are recognized for their broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The structural features of imidazoles significantly influence their pharmacological properties, making them valuable in medicinal chemistry.

Antibacterial Activity

Research indicates that imidazole derivatives exhibit notable antibacterial properties. For instance, the study by Jain et al. synthesized various 2-(4-substituted phenyl)-1-substituted-4,5-diphenyl-1H-imidazole compounds and evaluated their antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. Among these derivatives, some demonstrated promising antimicrobial potential, indicating the potential of imidazole compounds in treating bacterial infections .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1a | S. aureus | < 8 µg/mL |

| 1b | E. coli | < 64 µg/mL |

| 2a | B. subtilis | < 16 µg/mL |

Anticancer Activity

The anticancer properties of imidazole derivatives have been extensively studied. For example, a recent study evaluated the cytotoxic effects of various imidazole derivatives on several cancer cell lines including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer). It was found that certain derivatives exhibited IC50 values below 5 µM, indicating high potency against these cancer cell lines .

Case Study: Cytotoxic Effects

One specific derivative, identified as compound 5 , demonstrated significant cytotoxic effects across all tested cell lines. The study used the MTT assay to assess cell viability post-treatment with varying concentrations of the compound. Results indicated a marked increase in apoptosis and cell cycle arrest at the G2/M phase in treated cells .

Table 2: Cytotoxicity of Imidazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 5 | MCF-7 | < 5 |

| 5 | HepG2 | < 5 |

| 5 | HCT-116 | < 5 |

The mechanism through which imidazole derivatives exert their biological effects often involves interaction with cellular targets such as enzymes or DNA. For instance, some studies suggest that these compounds may induce apoptosis through mitochondrial pathways or inhibit key kinases involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.